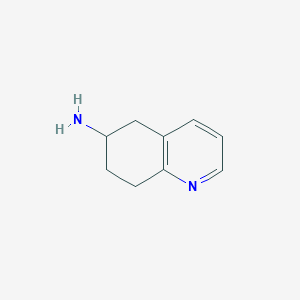

5,6,7,8-Tetrahydroquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNCLWIIGMLHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Tetrahydroquinoline Scaffold: a Privileged Structure in Research

The tetrahydroquinoline framework is a recurring theme in the annals of chemical and pharmaceutical research, widely recognized as a "privileged scaffold." nih.gov This designation stems from its prevalence in a vast array of naturally occurring alkaloids and synthetic molecules that exhibit significant biological activities. acs.orgnih.gov The inherent structural features of tetrahydroquinolines allow for diverse functionalization, making them versatile building blocks in the synthesis of complex molecules. nih.govacs.org

Researchers have extensively explored the synthesis and modification of the tetrahydroquinoline nucleus, leading to the discovery of compounds with a wide spectrum of pharmacological applications. These include potential use as neurotropic agents, antimicrobial compounds, and agents for treating various diseases. nih.govnih.gov The ability to introduce substituents at various positions on the tetrahydroquinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological effects. This has made the scaffold a focal point in drug discovery and development. nih.govacs.org

The significance of the tetrahydroquinoline scaffold is underscored by the continuous development of novel synthetic methodologies to access these structures. acs.orgacs.org These methods aim to provide efficient and regioselective routes to a wide range of functionalized tetrahydroquinolines, thereby expanding the chemical space available for biological screening. researchgate.net The adaptability of this scaffold ensures its continued relevance in academic and industrial research for the foreseeable future.

Exploration of Biological Activities and Mechanistic Insights

Broad Spectrum Biological Activities of Tetrahydroquinoline Derivatives

Tetrahydroquinoline and its analogs have demonstrated a remarkable range of pharmacological effects, making them a focal point of drug discovery and development. nih.govrsc.orgnih.gov Their versatile structure allows for modifications that can enhance their potency and selectivity against various diseases. doi.org

Antimicrobial Properties

Derivatives of tetrahydroquinoline have shown notable efficacy against a variety of microbial pathogens. researchgate.netrsc.orgresearchgate.net Certain synthetic tetrahydroquinoline derivatives have exhibited significant antibacterial activity, particularly against Staphylococcus aureus. researchgate.net For instance, some derivatives have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net The antimicrobial potential of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria and fungi. nih.govhumanjournals.com

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Derivative | Target Microbe | Activity | Reference |

|---|---|---|---|

| Substituted Tetrahydroquinolines | Staphylococcus aureus | Antibacterial | researchgate.net |

| Tetrahydroquinoline Analogs | Mycobacterium tuberculosis | Antitubercular | researchgate.net |

| Quinoline (B57606) Derivatives | Various Bacteria & Fungi | Antimicrobial | nih.govhumanjournals.com |

Antiviral Properties

The antiviral potential of tetrahydroquinoline derivatives has been a subject of extensive research. researchgate.netrsc.orgresearchgate.net These compounds have been found to be active against a range of viruses, including Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV). nih.gov The mechanism of their antiviral action can involve the disruption of viral replication and other key stages of the viral life cycle. doi.orgnih.gov For example, certain quinoline derivatives have shown the ability to inhibit the replication of the Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org

Table 2: Antiviral Activity of Tetrahydroquinoline Derivatives

| Derivative | Target Virus | Activity | Reference |

|---|---|---|---|

| Quinoline Derivatives | Zika Virus, Enterovirus, Herpes Virus, HIV | Antiviral | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibition of ZIKV replication | nih.gov |

| Substituted Quinoline Derivatives | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Inhibition of viral replication | doi.org |

Anticancer and Antitumor Activities

A significant body of research highlights the potent anticancer and antitumor properties of tetrahydroquinoline derivatives. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net These compounds have demonstrated cytotoxic effects against various human cancer cell lines. nih.govthescipub.com The mechanisms underlying their anticancer activity are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cell migration. nih.govresearchgate.net Some derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. researchgate.netmdpi.com

For instance, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines, with one lead compound demonstrating potent inhibition against skin carcinoma cells. nih.gov Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, a key target in cancer therapy. mdpi.comscilit.comsciety.org

Table 3: Anticancer Activity of Tetrahydroquinoline Derivatives

| Derivative | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Tetrahydroquinoline-based compounds | Various human cancer cell lines | Induction of apoptosis, inhibition of cell proliferation | nih.gov |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colorectal cancer) | Induction of oxidative stress, autophagy via PI3K/AKT/mTOR pathway | researchgate.net |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines | H460 (lung), A-431 (skin), HT-29 (colon) | Inhibition of cell viability | nih.gov |

| Morpholine-Substituted Tetrahydroquinolines | A549 (lung), MCF-7 (breast), MDA-MB-231 (breast) | mTOR inhibition, induction of apoptosis | mdpi.comscilit.comsciety.org |

| Tetrahydroquinoline derivatives | - | Lysine-specific demethylase 1 (LSD1) inhibition | mdpi.com |

Anti-inflammatory and Antioxidant Properties

Tetrahydroquinoline derivatives have also been recognized for their anti-inflammatory and antioxidant capabilities. researchgate.netresearchgate.netnih.govmdpi.com Inflammation and oxidative stress are implicated in a wide range of diseases, and compounds that can mitigate these processes are of great therapeutic interest. mdpi.comjonuns.com

The antioxidant activity of these derivatives is often attributed to their ability to scavenge free radicals. nih.gov The introduction of a tetrahydroisoquinoline moiety into the structure of quercetin (B1663063), a known antioxidant, has been shown to improve its antioxidative potential. mdpi.com In terms of anti-inflammatory action, some tetrahydroquinoline derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com The anti-inflammatory effects of isoquinoline (B145761) alkaloids like cepharanthine (B1668398) and berberine (B55584) are also well-documented. nih.gov

Table 4: Anti-inflammatory and Antioxidant Activity of Tetrahydroquinoline Derivatives

| Derivative | Activity | Mechanism/Observation | Reference |

|---|---|---|---|

| N-propargyl tetrahydroquinolines | Antioxidant | Free radical scavenging | nih.gov |

| Quercetin-tetrahydroisoquinoline derivatives | Antioxidant | Improved antioxidative potential compared to quercetin alone | mdpi.com |

| Tetrahydroquinoline derivatives | Anti-inflammatory | Inhibition of nitric oxide (NO) production | mdpi.com |

| Isoquinoline alkaloids (e.g., cepharanthine, berberine) | Anti-inflammatory | - | nih.gov |

Antimalarial and Antileishmanial Activities

The fight against parasitic diseases like malaria and leishmaniasis has also benefited from the exploration of tetrahydroquinoline derivatives. researchgate.netresearchgate.netmdpi.com Certain tetrahydrobenzo[h]quinoline derivatives have been designed and synthesized to possess dual antileishmanial and antimalarial activity. nih.gov These compounds have shown promising results against Leishmania major and the chloroquine-resistant strain of Plasmodium falciparum. nih.gov The proposed mechanism for their antileishmanial activity involves the inhibition of pteridine (B1203161) reductase 1 (PTR1), an important enzyme in the parasite's folate pathway. nih.gov Similarly, their antimalarial action is thought to be mediated through the inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum. nih.gov

Table 5: Antimalarial and Antileishmanial Activity of Tetrahydroquinoline Derivatives

| Derivative | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Tetrahydrobenzo[h]quinoline derivatives | Leishmania major | Inhibition of pteridine reductase 1 (PTR1) | nih.gov |

| Tetrahydrobenzo[h]quinoline derivatives | Plasmodium falciparum (chloroquine-resistant) | Inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) | nih.gov |

Investigation of Specific Molecular Targets and Pathways

The therapeutic effects of tetrahydroquinoline derivatives are a consequence of their interaction with specific molecular targets and modulation of various cellular pathways. A significant focus of research has been to elucidate these mechanisms to enable the rational design of more potent and selective drugs.

In the context of cancer, as previously mentioned, the PI3K/AKT/mTOR pathway has been identified as a key target for some tetrahydroquinoline derivatives. researchgate.netmdpi.com This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting components of this pathway, these compounds can effectively suppress tumor growth. researchgate.net Another important anticancer target is lysine-specific demethylase 1 (LSD1) , a histone-modifying enzyme that plays a role in gene expression. mdpi.com Reversible inhibitors of LSD1 based on the tetrahydroquinoline scaffold have shown excellent inhibitory effects. mdpi.com

For their antimalarial and antileishmanial activities, the molecular targets have been identified as key enzymes in the folate biosynthesis pathways of the parasites. Specifically, pteridine reductase 1 (Lm-PTR1) in Leishmania and dihydrofolate reductase-thymidylate synthase (pfDHFR-TS) in Plasmodium falciparum are targeted by certain tetrahydroquinoline derivatives. nih.gov

In the realm of neurodegenerative diseases, derivatives of tetrahydroisoquinoline have been shown to possess inhibitory potential toward cholinergic enzymes such as acetylcholinesterase and butyrylcholinesterase , which are relevant targets in Alzheimer's disease. mdpi.com

The broad spectrum of biological activities exhibited by tetrahydroquinoline derivatives underscores their importance as a versatile scaffold in medicinal chemistry. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes, α-Amylase, Acetylcholinesterase)

Derivatives built upon the 5,6,7,8-tetrahydroquinoline (B84679) framework have shown notable interactions with several key enzymes.

Acetylcholinesterase (AChE): The 5,6,7,8-Tetrahydroquinolin-6-amine structure has been utilized as a scaffold for developing reactivators of acetylcholinesterase that has been inhibited by organophosphorus compounds. google.com A patent describes a derivative, (E)-2-(Hydroxyimino)-N-{6-[methyl(phenethyl)amino]-5,6,7,8-tetrahydroquinolin-3-yl}-3-oxobutanamide hydrochloride, which demonstrated a remarkably high and rapid level of reactivation of inhibited AChE in in vitro studies. google.com This suggests that the tetrahydroquinoline moiety can be a key component in designing agents to counteract nerve agent poisoning. google.com Additionally, this compound has been used as a chemical intermediate in the synthesis of allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor, highlighting its relevance in modulating the cholinergic system. google.com

Carbonic Anhydrase (CA) Isoenzymes: While direct studies on this compound are not extensively documented, related tetrahydroquinoline derivatives have been investigated as carbonic anhydrase inhibitors. For instance, a series of compounds based on 7-amino-3,4-dihydroquinolin-2(1H)-one were synthesized and tested against human (h) CA isoforms I, II, IV, and IX. google.com These derivatives showed varied inhibitory activity, with the tumor-associated hCA IX being the most inhibited isoform, with inhibition constants (KIs) in the nanomolar to low micromolar range. google.com Most of these derivatives were weak inhibitors of hCA I and II, and hCA IV was not significantly inhibited. google.com This indicates that the broader tetrahydroquinoline class can be tailored to achieve isoform-selective CA inhibition.

α-Amylase: Currently, there is a lack of specific research findings detailing the inhibitory activity of this compound against α-amylase in the available scientific literature.

Receptor Antagonism (e.g., C5a Receptor, CXCR4)

The tetrahydroquinoline core is a key feature in the design of antagonists for important G-protein coupled receptors (GPCRs).

C5a Receptor (C5aR): A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives has been reported as potent C5a receptor antagonists. google.comambeed.com These compounds exhibit high binding affinity for the C5aR and act as functional antagonists. google.comambeed.com The development of synthetic routes that allow for efficient modification of the tetrahydroquinoline core has been crucial in establishing structure-activity relationships for this class of antagonists. google.com

CXCR4: The chemokine receptor CXCR4, which plays a role in hematopoietic stem cell homing and various diseases, has been targeted by tetrahydroquinoline-based antagonists. While much of the research has focused on the related tetrahydroisoquinoline (TIQ) scaffold, the (S)-tetrahydroquinoline ring has also been incorporated in the design of CXCR4 antagonists. These compounds have shown potent activity in functional assays, such as inhibiting CXCL12-induced calcium flux.

Interaction with Cellular Components (e.g., Microtubules, DNA-related enzymes)

The biological effects of tetrahydroquinoline derivatives extend to interactions with fundamental cellular machinery.

Microtubules: Derivatives of 5,6,7,8-tetrahydroquinoline have been implicated in the modulation of microtubule dynamics. One patent describes 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles, which include a this compound moiety, as inhibitors of histone deacetylase 6 (HDAC6). HDAC6 is known to deacetylate α-tubulin, a key component of microtubules, and its inhibition can affect microtubule stability and function. Furthermore, a series of 4-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines demonstrated potent microtubule depolymerizing activity and significant antitumor effects in a murine xenograft model.

DNA-related enzymes: Quinoline-based compounds have been shown to inhibit various enzymes that interact with DNA. A study characterized fifteen quinoline-based analogs that demonstrated inhibitory potency in the low micromolar range against human DNA methyltransferase 1 (DNMT1) and Clostridioides difficile CamA. The mechanism for some of these compounds involves intercalation into the minor groove of DNA, leading to a conformational change in the enzyme. The study also noted that some quinoline analogs can inhibit other DNA-interacting enzymes, such as polymerases and base excision repair glycosylases, suggesting a potential role as pan-inhibitors of DNA-acting enzymes.

Modulation of Cellular Signaling Pathways

By interacting with various enzymes and receptors, 5,6,7,8-tetrahydroquinoline derivatives can modulate critical cellular signaling pathways.

Derivatives of the related (R)-5,6,7,8-tetrahydroquinolin-8-ol have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and modulating the PI3K/AKT/mTOR signaling pathway.

Certain chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have been found to affect cell cycle progression, causing a concentration-dependent increase in the G0/G1 phase in ovarian carcinoma cells (A2780). These compounds also induce mitochondrial membrane depolarization and increase cellular ROS production, indicating an impact on mitochondrial function and cellular stress pathways.

Specific quinoline-based analogs have been found to elicit a DNA damage response through the activation of p53 in cancer cells, a key pathway in tumor suppression.

In Vitro Pharmacological Evaluation Methodologies

A variety of in vitro methods are employed to assess the pharmacological profile of 5,6,7,8-tetrahydroquinoline derivatives. These assays are crucial for determining potency, selectivity, and mechanism of action.

Methodologies include antiproliferative assays using cancer cell lines such as human breast adenocarcinoma (MCF-7), lung cancer (A549), and ovarian carcinoma (A2780) to determine cytotoxic potential. google.com To understand the mechanism of cell death, apoptosis assessments are conducted. google.com Cell cycle analysis is used to investigate how these compounds interfere with cell division.

For receptor-specific activity, binding assays and functional assays are employed. For C5a receptor antagonists, methods include measuring the inhibition of C5a-induced calcium mobilization and myeloperoxidase (MPO) secretion from human polymorphonuclear leukocytes (PMNs). ambeed.com For CXCR4 antagonists, key assays involve measuring the inhibition of CXCL12-induced calcium (Ca2+) flux and antiviral assays using engineered cell lines.

To evaluate enzyme interactions, specific activity assays are used. For acetylcholinesterase, in vitro reactivation studies are performed to measure the ability of the compound to restore the function of an OP-inhibited enzyme. google.com For microtubule-targeting agents, microtubule depolymerization assays are conducted alongside cell proliferation assays like the sulforhodamine B (SRB) assay.

Table 1: Summary of In Vitro Evaluation Methodologies

| Target/Process | Evaluation Methodology | Cell Lines / System | Measured Outcome |

|---|---|---|---|

| Cytotoxicity | Antiproliferative Assays (e.g., SRB) | MCF-7, A549, HeLa, A2780, HT-29 | Inhibition of cell growth (IC50) |

| Apoptosis | Apoptosis Assessment | Cancer cell lines | Percentage of apoptotic cells |

| Cell Cycle | Cell Cycle Analysis | A2780 | Changes in cell cycle phase distribution |

| C5a Receptor | Calcium Mobilization Assay | Human PMNs | Inhibition of C5a-induced Ca2+ flux |

| CXCR4 Receptor | Calcium Flux Assay, Antiviral Assay | Chem-1 cells, MAGI-CCR5/CXCR4 cells | Inhibition of CXCL12-induced Ca2+ flux, Inhibition of HIV-1 attachment |

| Acetylcholinesterase | Enzyme Reactivation Assay | OP-inhibited AChE | Rate and level of enzyme reactivation |

| Microtubules | Microtubule Depolymerization Assay | - | EC50 for depolymerization |

| Mitochondria | Mitochondrial Membrane Potential Assay | A2780 | Mitochondrial depolarization |

| Oxidative Stress | Cellular ROS Production Assay | A2780 | Levels of reactive oxygen species |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-(Hydroxyimino)-N-{6-[methyl(phenethyl)amino]-5,6,7,8-tetrahydroquinolin-3-yl}-3-oxobutanamide hydrochloride |

| 7-amino-3,4-dihydroquinolin-2(1H)-one |

| (R)-5,6,7,8-tetrahydroquinolin-8-ol |

| 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

| 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine |

| α-tubulin |

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Key Structural Features for Biological Potency

The biological activity of compounds derived from the 5,6,7,8-tetrahydroquinoline (B84679) scaffold is intrinsically linked to several key structural features. The tetrahydroquinoline core itself is a privileged scaffold in medicinal chemistry, known to be present in a wide array of biologically active natural alkaloids and synthetic analogs. researchgate.net Its partially saturated bicyclic nature provides a three-dimensional architecture that can effectively interact with biological targets.

The position and nature of the amino group are critical determinants of activity. While much research has focused on the 8-amino substituted analogs, the principles can be extrapolated to the 6-amino isomer. The amino group serves as a crucial interaction point, often forming hydrogen bonds with target proteins. researchgate.net For instance, in studies of related amino-quinoline derivatives, the presence of the amine was found to be essential for their selective and potent anticancer effects. semanticscholar.org

Furthermore, the stereochemistry of the molecule can play a significant role. In a study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, the (R)-enantiomer of a particular compound was found to be significantly more active than its (S)-counterpart, highlighting that a specific spatial arrangement of the substituents is crucial for optimal interaction with the biological target. semanticscholar.org

Impact of Substituent Effects on Activity Profiles

The activity profiles of 5,6,7,8-tetrahydroquinolin-6-amine derivatives can be significantly modulated by the introduction of various substituents on the quinoline (B57606) ring system. The electronic properties, size, and lipophilicity of these substituents can influence the compound's pharmacokinetics and pharmacodynamics.

In a Quantitative Structure-Activity Relationship (QSAR) study on related quinolinone-based thiosemicarbazones, it was observed that substitution with electron-donating groups like methyl at positions 6 and 8 slightly decreased biological activity. Conversely, the introduction of electron-withdrawing groups such as chlorine (Cl) and bromine (Br) at the same positions led to a considerable increase in activity. This suggests that for this class of compounds, a reduction in the molecular electronegativity and an increase in molecular volume are favorable for enhanced biological response.

The nature of the linker and the lipophilicity of side chains also have a strong influence on activity and cytotoxicity. In a study on 8-amino-6-methoxyquinoline-tetrazole hybrids, it was found that the linker between the quinoline and tetrazole moieties, including its length and basicity, as well as the substitution pattern, significantly impacted the antiplasmodial activity. mdpi.com Highly lipophilic and voluminous side chains were shown to have a positive impact on activity. mdpi.com

The following table summarizes the observed impact of different substituents on the activity of tetrahydroquinoline derivatives based on findings from related compound series.

| Substituent Type | Position | Observed Effect on Activity | Inferred Rationale |

| Electron-Donating (e.g., -CH3) | 6, 8 | Decreased | Increased molecular electronegativity |

| Electron-Withdrawing (e.g., -Cl, -Br) | 6, 8 | Increased | Reduced molecular electronegativity, increased molecular volume |

| Lipophilic/Voluminous Side Chains | Varied | Increased | Enhanced binding interactions |

| Linker Modification (length, basicity) | Varied | Modulated | Altered spatial orientation and target engagement |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of this compound and its analogs is a critical factor governing their interaction with biological targets. The partially saturated cyclohexene (B86901) ring of the tetrahydroquinoline system is not planar and can adopt different conformations, which in turn dictates the spatial orientation of the substituents.

A study on the crystal structure of the related compound 5,6,7,8-tetrahydroquinolin-8-one revealed that the partially saturated cyclohexene ring adopts a sofa conformation. nih.gov In this conformation, one of the carbon atoms is out of the plane formed by the other atoms in the ring. This conformational preference influences the positioning of substituents on the saturated ring, which can be crucial for fitting into the binding pocket of a target protein.

Under certain conditions, such as in a catalytic complex, conformational changes can be induced. For example, in the presence of a strong acid, the primary amino function of a diamine ligand can become protonated, leading to its detachment from a metal center and a subsequent conformational change in the catalytic complex. This alteration in conformation can have a detrimental effect on the catalytic activity and enantioselectivity.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is often a prerequisite for potent activity. Therefore, understanding the conformational preferences of this compound derivatives is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the key structural features that govern their potency.

A 3D-QSAR study was conducted on a series of 40 tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. mdpi.com The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to develop robust models with good statistical and predictive properties. mdpi.com

The CoMFA and CoMSIA models generated contour maps that visually represent the regions around the molecular scaffold where certain structural features are predicted to enhance or diminish biological activity. These maps provide valuable insights for the rational design of new, more potent inhibitors. For example, the models might indicate that bulky substituents are favored in one region, while hydrogen bond donors are preferred in another.

Based on the insights from these QSAR models, novel tetrahydroquinoline derivatives were designed with predicted higher activity. mdpi.com The predicted pIC50 values for some of the newly designed compounds were significantly higher than that of the template molecule, demonstrating the utility of QSAR in guiding the optimization of lead compounds. mdpi.com

The following table presents the statistical results of the 3D-QSAR models developed for the tetrahydroquinoline derivatives targeting LSD1. mdpi.com

| Model | q² | R²pred |

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

q² represents the squared correlation coefficient of cross-validation, and R²pred is the squared correlation coefficient of the external test set.

Design Principles for Optimized Analogs

The insights gained from SAR, conformational analysis, and QSAR modeling provide a set of design principles for the optimization of this compound analogs to achieve enhanced biological activity.

One key design strategy is the strategic introduction of substituents to exploit favorable interactions with the target protein. Based on the contour maps from the 3D-QSAR study on LSD1 inhibitors, the introduction of amino and hydrophobic groups at specific positions on the tetrahydroquinoline scaffold was suggested to improve potency. mdpi.com

Another important principle is the consideration of stereochemistry. As demonstrated in studies of related chiral tetrahydroquinolines, the synthesis and evaluation of individual enantiomers are crucial, as one enantiomer may exhibit significantly higher activity than the other. semanticscholar.org

Furthermore, the modification of linkers and side chains can be used to fine-tune the activity and selectivity of the compounds. The length, rigidity, and electronic properties of a linker can be systematically varied to optimize the presentation of key pharmacophoric features to the biological target. The incorporation of lipophilic groups can enhance membrane permeability and binding to hydrophobic pockets within the target protein. mdpi.com

Finally, the design of optimized analogs should also consider pharmacokinetic properties. Modifications that improve metabolic stability, such as the introduction of blocking groups at metabolically labile positions, can lead to improved in vivo efficacy.

Computational and Theoretical Chemistry Applications

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

In silico methods are frequently employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential biological activities. nih.govresearchgate.netnih.gov These predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities before committing to costly and time-consuming synthesis and experimental testing.

For instance, studies on novel tetrahydroquinoline (THQ) derivatives have utilized in silico tools to predict their drug-likeness and toxicological risks. mdpi.com These analyses often involve calculating physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess compliance with frameworks like Lipinski's Rule of Five. researchgate.net

Table 1: Representative In Silico ADMET Predictions for Tetrahydroquinoline Derivatives

| Compound Class | Predicted Property | Finding | Source |

| Novel THQ Derivatives | Drug-likeness | Favorable in silico drug-like properties for most compounds. | mdpi.com |

| Novel THQ Derivatives | Toxicological Risk | No significant predicted toxicological risks. | mdpi.com |

| Sulfonamide-pyridine derivatives | ADME Properties | Computed using pkCSM online server. | nih.gov |

| Sulfonamide-pyridine derivatives | Toxicity Properties | Predicted using the Pre-ADMET online server. | nih.gov |

This table presents findings for derivatives of tetrahydroquinoline to illustrate the application of in silico ADMET prediction. Specific data for 5,6,7,8-Tetrahydroquinolin-6-amine is not available in the cited literature.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is used to predict the interaction between a small molecule ligand and a protein target. This can provide insights into the mechanism of action of a compound and can be used to screen virtual libraries of compounds for potential drug candidates.

Docking studies have been performed on various derivatives of 5,6,7,8-tetrahydroquinoline (B84679) to explore their potential as inhibitors of various enzymes. For example, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were docked into the catalytic site of p38 mitogen-activated protein kinase (MAPK) to identify potential anti-inflammatory lead compounds. researchgate.net The results of these studies can guide the design of more potent and selective inhibitors.

Similarly, molecular docking studies of newly synthesized 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, which share a similar bicyclic core, have shown high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.govnih.gov These findings suggest that the tetrahydroquinoline scaffold could be a promising starting point for the development of new antitubercular agents.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO analysis, Global and Local Reactivity Indices)

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Global and local reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from quantum chemical calculations. These parameters provide further insights into the reactive nature of different sites within a molecule. While specific DFT studies on this compound are not prevalent, research on related quinoline (B57606) derivatives demonstrates the utility of these methods in understanding their chemical behavior.

Molecular Dynamics Simulations

For example, MD simulations have been employed to study the stability of complexes between thiazole (B1198619) Schiff base derivatives and their target proteins. nih.gov These simulations can reveal important information about the flexibility of the protein and the ligand, and how their conformations change upon binding. Although specific MD simulation data for this compound is not available, this technique would be a crucial next step after initial docking studies to validate any predicted binding modes and to gain a more dynamic understanding of its interactions with potential biological targets.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5,6,7,8-Tetrahydroquinolin-6-amine, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the saturated cyclohexene (B86901) ring are expected.

Aromatic Region: The protons on the pyridine ring (H-2, H-3, H-4) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The specific coupling patterns (doublets, triplets) would reveal their connectivity.

Aliphatic Region: The protons on the saturated ring (at C-5, C-6, C-7, and C-8) would resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. The proton at C-6, being attached to the same carbon as the amine group, would likely appear as a multiplet. The protons of the amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, ¹H NMR data for the related compound (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine shows aliphatic protons in the δ 1.69–2.78 ppm range and aromatic protons between δ 7.05 and 8.40 ppm. mdpi.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The carbon atoms of the pyridine ring would have chemical shifts in the downfield region (δ 120-160 ppm).

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexene ring (C-5, C-6, C-7, C-8) would appear in the upfield region (δ 20-60 ppm). The carbon atom C-6, bonded to the nitrogen of the amine group, would be expected at a chemical shift around δ 40-60 ppm.

Data for the analogous (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine shows aliphatic carbons in the range of δ 19.55–34.26 ppm and the carbon bearing the amino group (C8) at δ 59.56 ppm. mdpi.com The aromatic carbons resonate between δ 121.86 and 157.23 ppm. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~147-150 | Aromatic, adjacent to N |

| C-3 | ~122-125 | Aromatic |

| C-4 | ~136-139 | Aromatic |

| C-4a | ~130-135 | Aromatic, bridgehead |

| C-5 | ~25-35 | Aliphatic, CH₂ |

| C-6 | ~40-60 | Aliphatic, CH-NH₂ |

| C-7 | ~20-30 | Aliphatic, CH₂ |

| C-8 | ~25-35 | Aliphatic, CH₂ |

| C-8a | ~155-160 | Aromatic, bridgehead |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key expected IR absorptions are:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wpmucdn.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ groups are found just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyridine ring are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: A characteristic bending vibration for primary amines is typically observed around 1590-1650 cm⁻¹.

The FT-IR spectrum of the related (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine shows characteristic peaks at 3333.9 cm⁻¹ (N-H stretch), 3049.6 cm⁻¹ (aromatic C-H stretch), 2926.7 and 2855.2 cm⁻¹ (aliphatic C-H stretch), and 1575.3 cm⁻¹ (C=C/C=N stretch). mdpi.com

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3400-3500 | Primary Amine |

| Symmetric N-H Stretch | ~3300-3400 | Primary Amine |

| Aromatic C-H Stretch | ~3000-3100 | Pyridine Ring |

| Aliphatic C-H Stretch | ~2850-2960 | Saturated Ring |

| N-H Bend (Scissoring) | ~1590-1650 | Primary Amine |

| C=C, C=N Stretch | ~1450-1600 | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₁₂N₂), the expected monoisotopic mass is approximately 148.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. Subsequent fragmentation could involve the loss of an amino group or cleavage of the saturated ring, leading to characteristic fragment ions. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 149. uni.lu

For instance, ESI-MS data for the slightly larger N-methyl-5,6,7,8-tetrahydroquinolin-8-amine (C₁₀H₁₄N₂) shows the [M+H]⁺ peak at m/z 163.12. uni.lu

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and the conformation of the molecule in the solid state.

While no specific crystal structure data for this compound has been found, studies on related compounds provide valuable insight. For example, the crystal structure of 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide reveals that the partially saturated cyclohexene ring adopts a sofa conformation. chemicalbook.com It would be expected that this compound would adopt a similar conformation. If a suitable crystal can be grown, X-ray diffraction would confirm the position of the amine group at C-6 and establish the stereochemistry if a chiral resolution is performed.

Chromatographic Techniques for Purity and Chiral Analysis (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers.

Purity Analysis: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is a standard method for determining the purity of amine compounds. A pure sample would exhibit a single major peak in the chromatogram.

Chiral Analysis: Since the C-6 position is a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been monitored by HPLC using chiral columns to confirm high enantiomeric excess. mdpi.com A similar approach would be directly applicable to the analysis of chiral this compound.

Emerging Research Directions and Future Perspectives for 5,6,7,8 Tetrahydroquinolin 6 Amine

Development of Novel Synthetic Methodologies

The synthesis of 5,6,7,8-tetrahydroquinoline (B84679) derivatives is a dynamic area of research, with a continuous drive towards more efficient, sustainable, and stereoselective methods.

Recent advancements have focused on one-pot multicomponent reactions, which offer an environmentally friendly and efficient route to novel tetrahydroquinoline derivatives. researchgate.net Asymmetric catalysis, particularly using transition metals, is a cornerstone for producing enantiomerically pure amines, which is often crucial for their biological activity. mdpi.comacs.org The development of novel chiral ligands and metal complexes is a key area of exploration. mdpi.comnih.gov For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation. mdpi.comnih.gov

Furthermore, innovative approaches such as microwave-assisted synthesis are being explored to accelerate reaction times and improve yields of novel 5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net The use of α-aminoamidines as reagents for the synthesis of related 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives under mild conditions with high yields is another promising direction. nih.govfao.org These methods often allow for the introduction of protecting groups that can be cleaved for further functionalization, expanding the chemical space accessible for drug discovery. nih.govfao.org

Future research will likely focus on the development of catalytic systems that are not only highly enantioselective but also utilize more abundant and less toxic metals. The exploration of biocatalysis and organocatalysis as alternatives to transition metal catalysis is also a growing trend in the synthesis of chiral amines. wiley.com

Discovery of New Biological Targets and Therapeutic Applications

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated a broad spectrum of biological activities, hinting at a wealth of potential therapeutic applications.

Currently, these compounds are being investigated for their efficacy as:

Anticancer agents: They have shown cytotoxic activity against various cancer cell lines, including human colon carcinoma, hepatocellular carcinoma, and breast adenocarcinoma. researchgate.netresearchgate.netnih.gov Some derivatives act by inducing apoptosis through the production of reactive oxygen species (ROS) and modulating signaling pathways like PI3K/AKT/mTOR.

Antimicrobial agents: Certain derivatives exhibit activity against various bacterial strains, indicating their potential for the development of new antibiotics. researchgate.net

Antitubercular agents: Molecular docking studies have suggested that some tetrahydroquinazoline (B156257) derivatives have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, making them promising candidates for new antitubercular drugs. nih.govfao.orgnih.gov

Antidiabetic agents: The potential of these compounds to inhibit β-glucosidase suggests a novel scaffold for the treatment of diabetes. nih.govfao.orgnih.gov

Neurological disorder treatments: They have been explored as antagonists for metabotropic glutamate (B1630785) receptors, which are crucial in managing acute neurological disorders. researchgate.net

Anti-ulcer agents: Certain 8-substituted derivatives have shown anti-ulcer and antisecretory activities. researchgate.netgoogle.com

The discovery of (S)-5,6,7,8-tetrahydroquinolin-8-amine as a key component of a potent CXCR4 antagonist has highlighted this scaffold's potential in developing treatments for HIV and cancer. nih.gov Future research will likely involve target deconvolution studies to identify the specific molecular targets of these compounds, which will, in turn, open up new therapeutic avenues. The exploration of their potential as allosteric modulators of protein-protein interactions is another exciting frontier. researchgate.net

| Biological Activity | Target/Mechanism | Potential Application | Reference(s) |

| Anticancer | Induction of apoptosis via ROS, PI3K/AKT/mTOR pathway modulation | Cancer therapy | nih.govresearchgate.netresearchgate.netnih.gov |

| Antitubercular | Inhibition of enzymes like dihydrofolate reductase (DHFR) | Tuberculosis treatment | nih.govfao.orgnih.gov |

| Antidiabetic | Inhibition of β-glucosidase | Diabetes management | nih.govfao.orgnih.gov |

| Neurological Disorders | Antagonism of metabotropic glutamate receptors | Treatment of acute neurological disorders | researchgate.net |

| Anti-HIV | CXCR4 antagonism | HIV treatment | nih.gov |

| Anti-ulcer | Antisecretory activity | Treatment of peptic ulcers | researchgate.netgoogle.com |

Advanced Computational Modeling for Lead Optimization

Computational chemistry is playing an increasingly vital role in the rational design and optimization of 5,6,7,8-tetrahydroquinoline-based drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to predict the binding affinities and modes of interaction of these compounds with their biological targets.

Molecular docking studies have been instrumental in identifying potential inhibitors of enzymes in Mycobacterium tuberculosis and β-glucosidase. nih.govfao.orgnih.gov These studies provide insights into the key structural features required for potent inhibitory activity. QSAR studies help in understanding the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent analogs. nih.gov For instance, QSAR models have suggested the importance of van der Waals volume and electron density for the antitubercular activity of quinolinone-based compounds. nih.gov

Density functional theory (DFT) calculations are being used to understand the underlying mechanisms of enantioselectivity in asymmetric synthesis, which is crucial for the development of more efficient catalytic systems. nih.govrsc.org

The future of computational modeling in this field will likely involve the use of more sophisticated techniques like free energy perturbation (FEP) and machine learning algorithms to more accurately predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This will enable a more rapid and cost-effective optimization of lead compounds.

Integration of High-Throughput Screening and Data Analysis

High-throughput screening (HTS) is a powerful tool for the discovery of novel hit compounds from large chemical libraries. The integration of HTS with advanced data analysis techniques is set to accelerate the discovery of new bioactive 5,6,7,8-tetrahydroquinoline derivatives.

HTS libraries, which can contain tens of thousands of diverse, drug-like compounds, can be screened against specific biological targets to identify initial hits. thermofisher.comenamine.net These hits can then be subjected to further optimization. The design of focused screening libraries, containing compounds with specific structural motifs or predicted activities, can increase the hit rate and the efficiency of the screening process. thermofisher.com

The vast amount of data generated from HTS campaigns requires sophisticated data analysis methods to identify true hits and filter out false positives. acs.org The analysis of hit frequency and its correlation with assay quality metrics, such as the Z' value, are important considerations in HTS campaigns. acs.org

In the context of 5,6,7,8-tetrahydroquinolin-6-amine and its analogs, future research will likely involve the screening of large, diverse chemical libraries against newly identified biological targets. The development of novel, robust assays suitable for HTS is also a critical area of focus. The integration of HTS data with computational models will create a powerful feedback loop for the iterative design and discovery of new therapeutic agents.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5,6,7,8-Tetrahydroquinolin-6-amine?

The synthesis of this compound involves multiple strategies:

- Asymmetric synthesis using chiral resolving agents or catalysts to isolate enantiomers, as demonstrated in the preparation of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride .

- Pictet–Spengler reaction , where biogenic amines condense with aldehydes or α-keto acids to form the tetrahydroquinoline backbone .

- N-alkylation by reacting the amine group with alkyl halides to introduce substituents, optimizing conditions (e.g., solvent choice, temperature, catalysts) for yield and purity .

Basic: How is the structure and purity of this compound characterized?

Key analytical techniques include:

- NMR spectroscopy to identify hydrogen environments in aliphatic/aromatic regions and confirm functional groups .

- X-ray crystallography to resolve 3D structural details and conformational preferences .

- Mass spectrometry and elemental analysis for molecular weight validation and purity assessment .

Basic: What safety protocols are recommended for handling this compound?

- Acute toxicity and skin/eye irritation risks require PPE (gloves, goggles, lab coats) and ventilation .

- Avoid dust formation; use water spray, alcohol-resistant foam, or CO₂ for fire suppression .

- Toxicity data is limited, but treat as hazardous due to structural analogs with chlorine content .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives?

- Chiral auxiliary-based synthesis using enantiopure starting materials (e.g., (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride) .

- Catalytic asymmetric hydrogenation with transition-metal complexes (e.g., Ir(III)) to induce stereoselectivity .

- Chromatographic separation (HPLC with chiral columns) for post-synthetic resolution .

Advanced: How are metal complexes of this compound applied in catalysis?

- Iron(II) complexes catalyze ε-caprolactone ring-opening polymerization (ROP) with high efficiency .

- Iridium(III) complexes exhibit chiral optical properties and potential in asymmetric catalysis .

- Ligand design focuses on modifying substituents (e.g., 2-phenylpyridine derivatives) to enhance catalytic activity .

Advanced: How to address contradictions in reported synthesis yields or biological activity data?

- Reaction condition optimization : Varying solvents (DMSO vs. ethanol) or catalysts (e.g., LiAlH₄ in THF) can resolve yield discrepancies .

- Biological assay validation : For CXCR4 antagonism, confirm receptor-binding assays (e.g., competitive inhibition studies) to reconcile activity variations .

- Crystallographic vs. spectroscopic data : Cross-validate NMR-derived conformations with X-ray structures to resolve stereochemical ambiguities .

Advanced: What role does this compound play in biological systems?

- CXCR4 antagonism : (S)-5,6,7,8-Tetrahydroquinolin-8-amine derivatives inhibit chemokine receptor CXCR4, a target in cancer metastasis .

- Antimicrobial activity : Structural analogs (e.g., 6-chloroquinolin-4-amine) show efficacy against pathogens, though direct data for this compound requires further study .

Advanced: What computational methods support research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.